Arzoxifene
Overview
Description
Arzoxifene Description and Clinical Efficacy
Arzoxifene is a selective estrogen receptor modulator (SERM) that has been investigated for its therapeutic potential in various conditions, including breast cancer, osteoporosis, and endometrial cancer. Clinical studies have demonstrated its efficacy in treating locally advanced or metastatic breast cancer, with a notable response rate in tamoxifen-sensitive patients and a well-tolerated safety profile . Additionally, arzoxifene has shown promise in the prevention and treatment of osteoporosis in postmenopausal women, significantly increasing bone mineral density without adverse effects on the uterus and endometrium . Its potential as a chemoprevention agent for breast cancer has also been explored, with biomarker modulation suggesting a favorable side effect profile and reasonable candidacy for further study .
Synthesis Analysis
Arzoxifene has been synthesized as a benzothiophene estrogen agonist/antagonist and has been developed for various therapeutic applications. Its synthesis involves complex organic chemistry techniques to create a molecule that can selectively modulate estrogen receptors .
Molecular Structure Analysis
The molecular structure of arzoxifene includes a benzothiophene core, which is essential for its SERM activity. It has a potent estrogen antagonist effect in mammary and uterine tissue while acting as an estrogen agonist to maintain bone density and lower serum cholesterol .
Chemical Reactions Analysis
Arzoxifene's chemical reactions within the body involve binding to estrogen receptors, where it exhibits both agonist and antagonist properties depending on the target tissue. This dual action is a hallmark of SERMs and is critical for their therapeutic effects and side effect profiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of arzoxifene contribute to its bioavailability and pharmacokinetics. As an orally active compound, it has been formulated for daily administration, with studies typically using a 20 mg dose to balance efficacy and safety .
Case Studies and Clinical Trials
Several clinical trials have been conducted to evaluate the efficacy and safety of arzoxifene. In a Phase II study, arzoxifene was effective in treating advanced or metastatic breast cancer, with minimal toxicity observed . The FOUNDATION study revealed that arzoxifene increased bone mineral density in postmenopausal women, with a neutral effect on breast density and no evidence of endometrial hyperplasia or carcinoma . In the context of endometrial cancer, arzoxifene demonstrated a high response rate with minimal toxicity, suggesting its potential as a therapeutic agent . Moreover, arzoxifene has been combined with other agents, such as the rexinoid LG 100268, showing synergistic effects in the prevention and treatment of breast cancer . Lastly, a randomized, blinded trial indicated that arzoxifene reduced the incidence of vertebral fractures and invasive breast cancer in postmenopausal women .
Scientific Research Applications
Breast Cancer Chemoprevention
Arzoxifene, identified as a potential chemoprevention agent for breast cancer, demonstrates notable biomarker modulations. In clinical trials, it showed decreases in serum insulin-like growth factor (IGF)-I and the IGF-I:IGF binding protein-3 ratio, along with reductions in proliferation indices in breast tissue. These findings suggest its effectiveness as a chemopreventive agent for breast cancer (Fabian et al., 2004).
Chemoprevention in Experimental Models
Arzoxifene has been shown to be a highly effective agent in preventing mammary cancer in rat models, demonstrating greater potency than raloxifene. Its absence of uterotrophic effects suggests a lower risk of developing endometrial carcinoma compared to tamoxifen, indicating its potential as a safer alternative in cancer prevention (Suh et al., 2001).
Effects on Fractures and Invasive Breast Cancer
In postmenopausal women, arzoxifene has shown to reduce the cumulative incidence of vertebral fractures and invasive breast cancer. These outcomes indicate its dual potential in addressing osteoporosis and reducing breast cancer risk, presenting a multifaceted therapeutic application (Cummings et al., 2011).
Modulation of Oxidative Metabolism
The bioavailability and potency of arzoxifene, especially in its metabolite form, can be attributed to its structural modulation impacting oxidative metabolism. This characteristic enhances its clinical use in hormone replacement therapy and treatment of breast cancer (Qin et al., 2009).
Bone Mineral Density and Endometrium Effects
Arzoxifene has been observed to significantly increase bone mineral density in postmenopausal women, with a neutral effect on the uterus and endometrium. This suggests its utility in osteoporosis treatment while mitigating risks to reproductive health (Bolognese et al., 2009).
Treatment of Endometrial Cancer
Studies indicate that arzoxifene may be an effective first-line agent for endometrial cancer, though its role as a second-line agent after tamoxifen exposure appears limited. This highlights its potential application in specific cancer treatment scenarios (Dardes et al., 2001).
Comparative Analysis with Tamoxifen
Arzoxifene has been compared with tamoxifen in inhibiting estrogen-dependent breast cancer growth, showing similar efficacy. This comparison is essential for understanding its potential as an alternative in breast cancer treatment (Detre et al., 2003).
Endometrial Cancer Therapy
Phase I and II trials indicate significant activity of arzoxifene in metastatic or recurrent endometrial cancer, with a favorable safety profile. These findings suggest its potential as a therapeutic option for this type of cancer (Burke & Walker, 2003).
Mammographic Breast Density
Arzoxifene has been shown to significantly decrease mammographic breast density compared to placebo in high-risk women, suggesting its role in breast cancer risk reduction (Kimler et al., 2006).
Dose Selection for Breast Cancer
Phase II studies of arzoxifene in breast cancer treatment helped in selecting an optimal daily dose, demonstrating its effectiveness and tolerability at different levels, thereby informing clinical application (Buzdar et al., 2003).
Safety And Hazards
Arzoxifene should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)phenoxy]-1-benzothiophen-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO4S/c1-31-22-8-5-20(6-9-22)28-27(25-14-7-21(30)19-26(25)34-28)33-24-12-10-23(11-13-24)32-18-17-29-15-3-2-4-16-29/h5-14,19,30H,2-4,15-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGDSOGUHLTADD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171255 | |
Record name | Arzoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Arzoxifene is a selective estrogen receptor modulator (SERM) which antagonizes estrogen in mammary and uterine tissue, but acts as an estrogen receptor agonist in bone tissue. Arzoxifene reduces bone loss and risk of osteoperosis and decreases serum cholesterol. | |
Record name | Arzoxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06249 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Arzoxifene | |
CAS RN |
182133-25-1 | |
Record name | Arzoxifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182133-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arzoxifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182133251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arzoxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06249 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Arzoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARZOXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E569WG6E60 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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